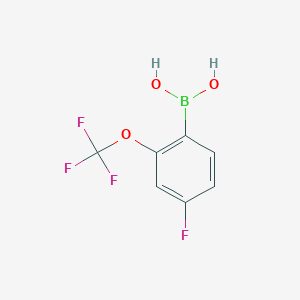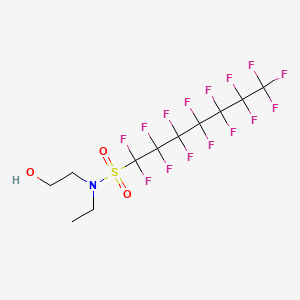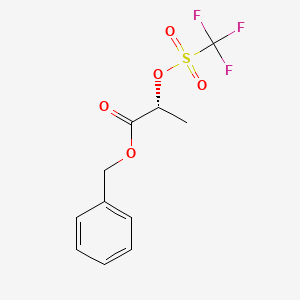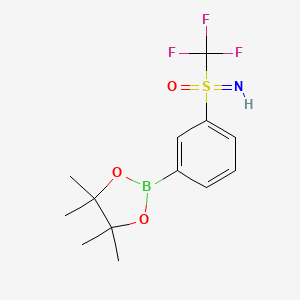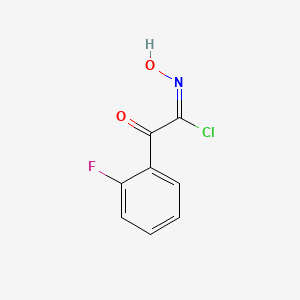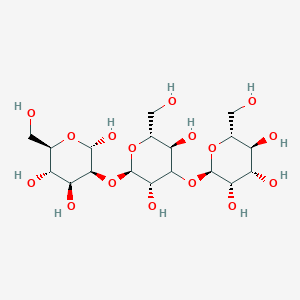
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is a trisaccharide composed of three mannose units linked by alpha-1,4-glycosidic bonds. This compound is a type of oligosaccharide, which plays a crucial role in various biological processes, including cell-cell recognition and signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose typically involves the stepwise glycosylation of mannose residues. The process begins with the protection of hydroxyl groups on the mannose units to prevent unwanted reactions. Glycosyl donors and acceptors are then used in the presence of a catalyst, such as a Lewis acid, to form the glycosidic bonds. The reaction conditions often include anhydrous solvents and low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and pharmaceutical products.
作用機序
The mechanism by which O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose exerts its effects involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular processes, including signal transduction, immune response, and protein folding. The compound’s structure allows it to bind selectively to these targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
Alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose: A disaccharide consisting of alpha-L-rhamnose and beta-D-glucose linked via a 1->2 glycosidic bond.
1,3-alpha-1,6-alpha-D-Mannotriose: A trisaccharide similar in structure but with different glycosidic linkages.
Uniqueness
O-alpha-D-Mannopyranosyl-(1-4)-O-alpha-D-mannopyranosyl-(1-4)-alpha-D-mannopyranose is unique due to its specific alpha-1,4-glycosidic linkages, which confer distinct biological properties and reactivity compared to other oligosaccharides with different linkages. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
6817-81-8 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-3-[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-8(23)11(26)15(16(29)30-4)34-18-13(28)14(9(24)6(3-21)32-18)33-17-12(27)10(25)7(22)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14?,15+,16+,17-,18-/m1/s1 |
InChIキー |
LHAOFBCHXGZGOR-PUUHQYSFSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O[C@@H]2[C@H](C([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


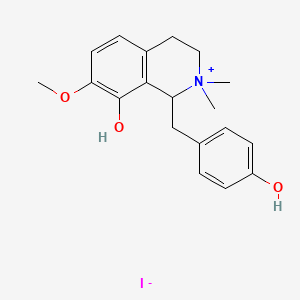
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
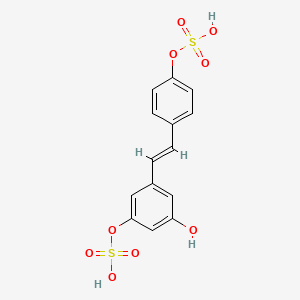
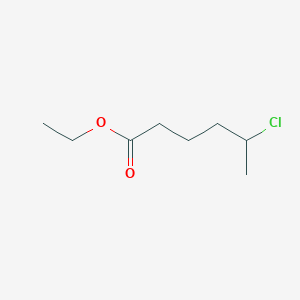
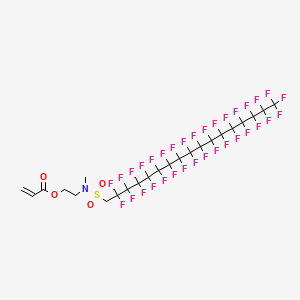
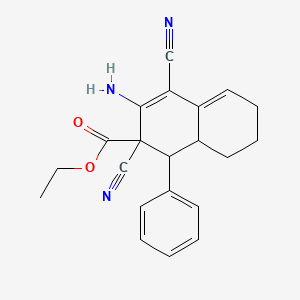
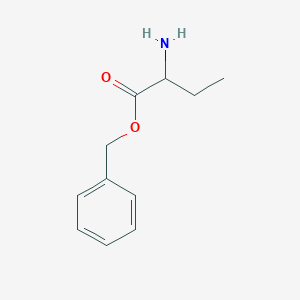
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
